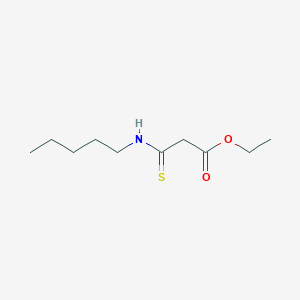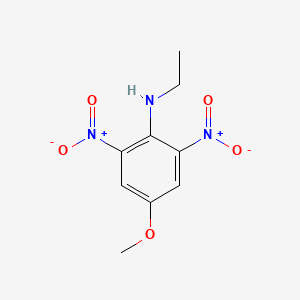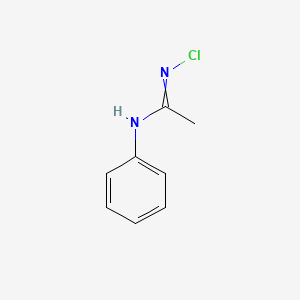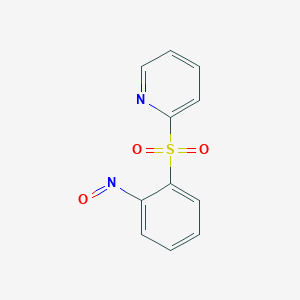
2-(2-Nitrosobenzene-1-sulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrosobenzene-1-sulfonyl)pyridine is an organic compound that features both a nitroso group and a sulfonyl group attached to a pyridine ring
Preparation Methods
The synthesis of 2-(2-Nitrosobenzene-1-sulfonyl)pyridine can be achieved through several methods. One common approach involves the nitrosation of an appropriate precursor, such as an aniline derivative, followed by sulfonation. The nitrosation process typically uses nitrosyl chloride (NOCl) or sodium nitrite (NaNO2) in the presence of an acid. The sulfonation step can be carried out using sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) under controlled conditions .
Chemical Reactions Analysis
2-(2-Nitrosobenzene-1-sulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Scientific Research Applications
2-(2-Nitrosobenzene-1-sulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Nitrosobenzene-1-sulfonyl)pyridine involves its interaction with molecular targets through its nitroso and sulfonyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which can modulate the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
2-(2-Nitrosobenzene-1-sulfonyl)pyridine can be compared with other similar compounds, such as:
2-Nitrosobenzene-1-sulfonic acid: Lacks the pyridine ring, making it less versatile in certain chemical reactions.
2-(2-Nitrosobenzene-1-sulfonyl)benzene: Contains a benzene ring instead of a pyridine ring, which affects its reactivity and applications.
2-(2-Nitrosobenzene-1-sulfonyl)thiophene: Contains a thiophene ring, which can influence its electronic properties and reactivity.
These comparisons highlight the unique properties of this compound, particularly its combination of a nitroso group, a sulfonyl group, and a pyridine ring, which contribute to its diverse applications and reactivity.
Properties
CAS No. |
61174-41-2 |
|---|---|
Molecular Formula |
C11H8N2O3S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
2-(2-nitrosophenyl)sulfonylpyridine |
InChI |
InChI=1S/C11H8N2O3S/c14-13-9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-12-11/h1-8H |
InChI Key |
TWQCNVFNIAUOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=O)S(=O)(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


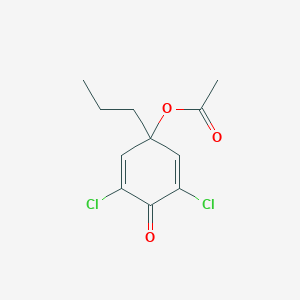
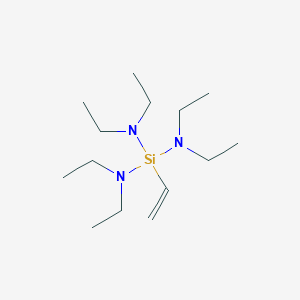
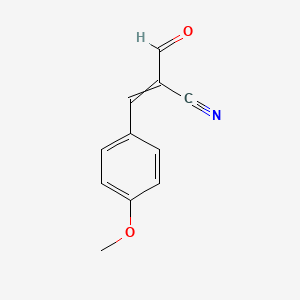
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
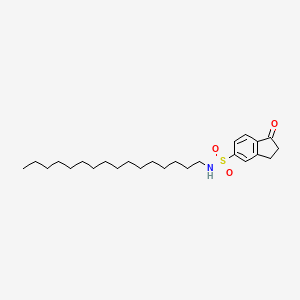
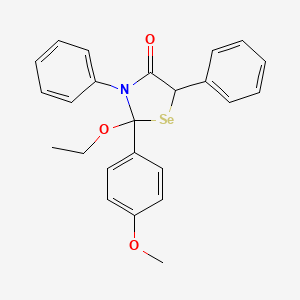

![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
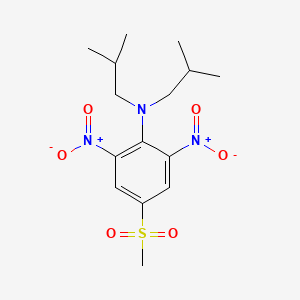
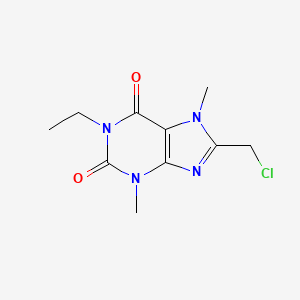
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
